molecular formula C19H23N3O4S B2504205 4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 2034610-94-9

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B2504205
CAS No.: 2034610-94-9
M. Wt: 389.47
InChI Key: KAKFSLFTHBAKAC-UHFFFAOYSA-N
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Description

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxypyrrolidine and a sulfamoylphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxypyrrolidine and sulfamoylphenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating certain diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The methoxypyrrolidine and sulfamoylphenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate
  • 4-(®-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester

Uniqueness

Compared to similar compounds, 4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide stands out due to its specific substitution pattern and the presence of both methoxypyrrolidine and sulfamoylphenyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-10-11-22(13-17)16-6-4-15(5-7-16)19(23)21-12-14-2-8-18(9-3-14)27(20,24)25/h2-9,17H,10-13H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKFSLFTHBAKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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